

Key characteristics and appearance of 1-Chloro-2-iodobenzene

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Compound of Interest

Compound Name: 1-Chloro-2-iodobenzene

Cat. No.: B047295

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An In-depth Technical Guide to 1-Chloro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics, appearance, and synthetic applications of **1-Chloro-2-iodobenzene**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document includes detailed physical and chemical properties, spectroscopic data, safety information, and experimental protocols for key reactions.

Core Characteristics and Appearance

1-Chloro-2-iodobenzene, with the CAS number 615-41-8, is a halogenated aromatic compound. It typically appears as a colorless to light yellow liquid.^{[1][2]} This compound is characterized by the presence of both a chlorine and an iodine atom on adjacent carbon atoms of a benzene ring. It is sparingly soluble in water but soluble in various non-polar organic solvents like hexane, toluene, and ether.^[3]

Physical and Chemical Properties

The key physical and chemical properties of **1-Chloro-2-iodobenzene** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₆ H ₄ ClI	[4] [5]
Molecular Weight	238.45 g/mol	[5] [6]
Appearance	Colorless to light yellow liquid	[1] [2]
Odor	Odorless or faint odor	[1]
Melting Point	1 °C (33.8 °F)	[1] [4] [7] [8]
Boiling Point	234-235 °C (453.2-455 °F) at 760 mmHg	[1] [4] [7]
Density	1.950 - 1.952 g/mL at 25 °C	[1] [4] [7]
Refractive Index (n _{20/D})	1.6334	[4] [7]
Flash Point	111 °C (231.8 °F)	[1]
Water Solubility	Sparingly soluble/insoluble	[3]
Vapor Density	8.2	[1]

Spectroscopic Data

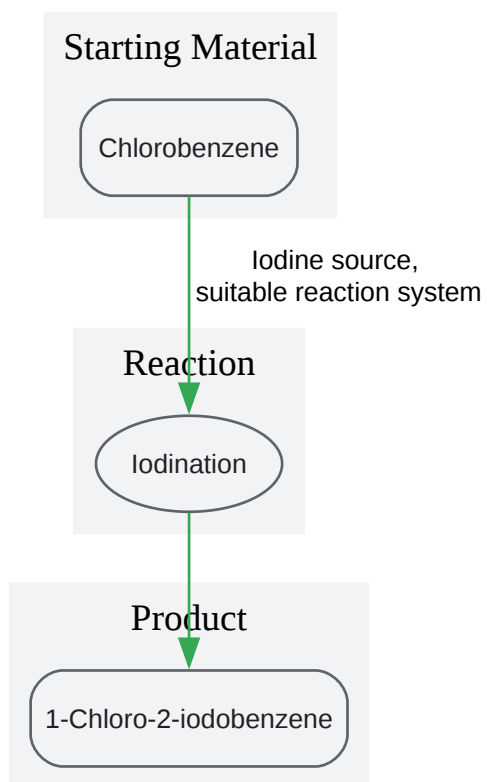
Spectroscopic data is crucial for the identification and characterization of **1-Chloro-2-iodobenzene**.

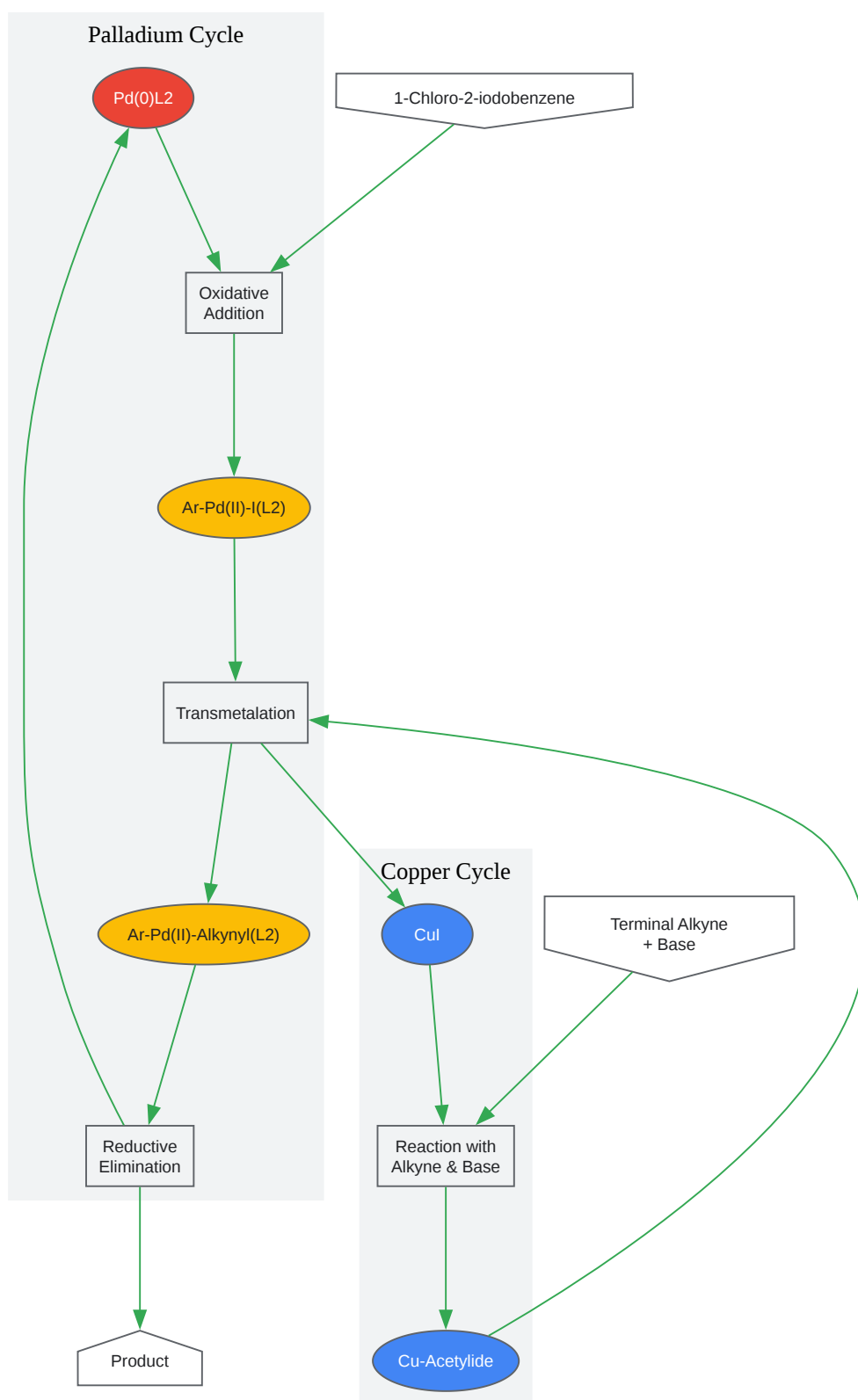
Spectrum Type	Key Peaks/Signals	References
^1H NMR (in CDCl_3)	Signals in the aromatic region, typically between δ 6.9 and 7.9 ppm.	[9]
^{13}C NMR	Multiple signals in the aromatic region, with carbons attached to halogens showing distinct shifts.	
Infrared (IR)	Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-halogen bonds.	[10]
Mass Spectrometry (MS)	Molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns for chlorine.	

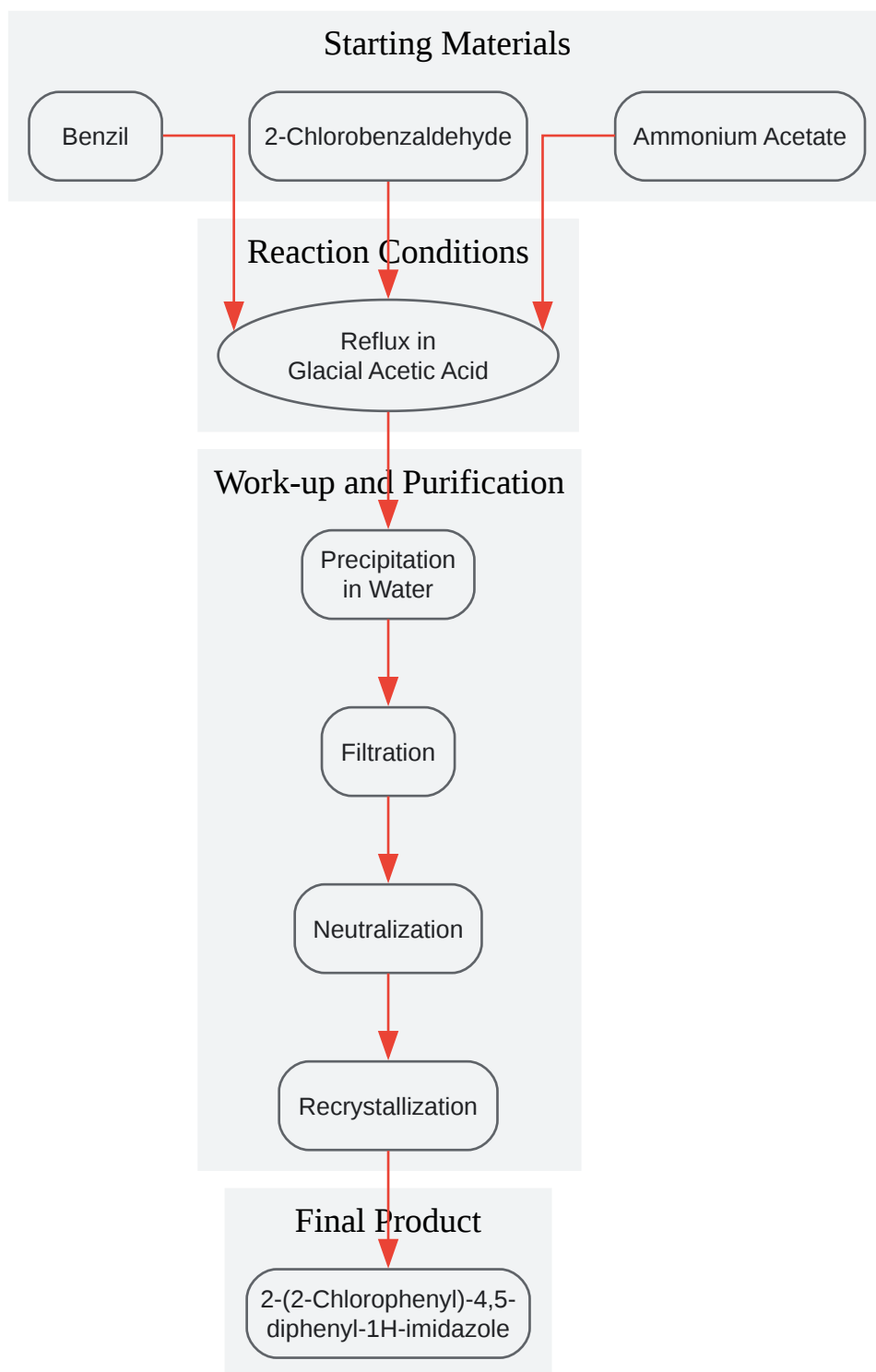
Synthesis and Reactivity

1-Chloro-2-iodobenzene is a versatile intermediate in organic synthesis, primarily used in the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] Its reactivity is dictated by the presence of two different halogen atoms, which allows for selective transformations. The iodine atom is generally more reactive in cross-coupling reactions.

A common synthetic route to **1-Chloro-2-iodobenzene** involves the halogenation of a benzene ring.[2] For instance, chlorobenzene can be iodinated to introduce the iodine atom at the ortho position.[9]







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